molecular formula C17H21ClN2O3 B2676870 2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide CAS No. 1119391-63-7

2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide

Cat. No.: B2676870
CAS No.: 1119391-63-7
M. Wt: 336.82
InChI Key: RLADEAUZNLGRJK-CPNJWEJPSA-N
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Description

The compound 2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide belongs to the acetohydrazide class, characterized by a central hydrazide (-CONHNH₂) group. Its structure comprises:

  • A 4-chloro-2-methylphenoxy moiety linked to the acetohydrazide core.
  • A 5,5-dimethyl-3-oxocyclohex-1-en-1-yl substituent at the hydrazide nitrogen.

The base structure, 2-(4-chloro-2-methylphenoxy)acetohydrazide (CAS 32022-38-1), has a molecular weight of 214.65 g/mol and is a known intermediate for synthesizing hydrazone derivatives . The target compound’s unique cyclohexenone ring introduces steric and electronic effects that may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-11-6-12(18)4-5-15(11)23-10-16(22)20-19-13-7-14(21)9-17(2,3)8-13/h4-7,19H,8-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYGDTWEMDCMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate under controlled conditions to form the hydrazide.

    Cyclohexenone Addition: Finally, the hydrazide is reacted with 5,5-dimethyl-3-oxocyclohex-1-en-1-yl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with substituted phenoxy groups.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, hydrazides have been reported to possess antimicrobial activity comparable to established antibiotics like ciprofloxacin and penicillin G .
  • Anticancer Potential : Some derivatives of hydrazides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. In silico studies suggest that it could act as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drug development .

Agricultural Applications

In agricultural sciences, compounds similar to 2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide are often explored for their herbicidal properties. The structural attributes that confer biological activity can also make these compounds effective in controlling weed growth while minimizing damage to crops.

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Antimicrobial Activity : A study on a series of chlorinated phenoxy compounds showed promising results against mycobacterial strains, indicating that structural modifications could enhance biological efficacy .
  • Cytotoxicity Testing : Research involving hydrazones demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Herbicidal Efficacy : Experimental trials have indicated that certain phenoxy derivatives can effectively inhibit weed growth without significantly affecting crop yield. This dual action makes them attractive for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin-Based Derivatives

Comparison: The target compound’s cyclohexenone group lacks the extended conjugation of coumarin but may offer improved metabolic stability due to steric hindrance.

Thiadiazole and Thiol-Containing Derivatives
  • Compound 4 : N'-(5-Bromo-2-hydroxybenzylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide

    • Yield : 90%
    • Melting Point : 225–226°C
    • Features : Sulfur-rich structure (thiadiazole and thiol groups) enhances metal-binding capacity .
  • Compound 5 : N'-(2-Hydroxy-3-methoxybenzylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide

    • Yield : 45%
    • Melting Point : 219–220°C
    • Features : Methoxy group increases lipophilicity but reduces synthetic yield .

Comparison : The target compound lacks sulfur atoms, which may reduce toxicity but limit applications in metal chelation.

Pyrimidinylthio Derivatives
  • N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Activity: Potent antimicrobial agent (IC₅₀: 6.10–7.34 μM against α-glucosidase) . Features: Pyrimidine and thietane rings enhance microbial membrane penetration.

Comparison: The target’s cyclohexenone ring may offer distinct pharmacokinetic profiles, though antimicrobial data are unavailable.

Indole and Thiazole Derivatives
  • 4(a-f) : 2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide
    • Features : Indole-thiazole hybrids show broad-spectrum antimicrobial activity .
    • Synthesis : Requires multi-step reactions, including cyclobutane ring formation .

Comparison : The target compound’s simpler synthesis (single-step condensation) offers scalability advantages.

Key Observations :

Synthetic Efficiency : Thiadiazole derivatives show variable yields (45–90%), highlighting substituent-dependent reactivity .

Bioactivity : Pyrimidinylthio derivatives exhibit potent enzyme inhibition, suggesting electron-withdrawing groups enhance activity .

Structural Complexity : Indole-thiazole hybrids require multi-step synthesis, whereas the target compound’s simpler structure may streamline production .

Spectral and Analytical Data

  • IR Spectroscopy : Thiadiazole derivatives show strong S-H and C=S stretches (~2500 cm⁻¹ and 1250 cm⁻¹) , absent in the target compound.
  • NMR: Coumarin derivatives display distinct aromatic proton signals (δ 6.9–8.5 ppm) , whereas the target’s cyclohexenone protons may resonate upfield (δ 1.5–3.0 ppm).

Biological Activity

2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring and an acetohydrazide moiety. The presence of these functional groups is often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including similar compounds. For instance, a study evaluated the anticancer activity of various benzothiazole acylhydrazones using the MTT assay against several cancer cell lines such as C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AC615
Compound BA54910
Compound CMCF-720

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have been well-documented. Compounds similar to this compound were tested against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents was found to enhance antibacterial activity significantly. For example, studies indicated that the presence of a methoxy group in related structures increased their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound DS. aureus32 µg/mL
Compound EE. coli16 µg/mL

The mechanism by which hydrazone derivatives exert their biological effects often involves the inhibition of specific enzymes or cellular pathways. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways . Additionally, their antimicrobial action may be attributed to disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .

Case Studies

Several case studies have documented the synthesis and biological evaluation of hydrazone derivatives, emphasizing their potential as therapeutic agents. One notable study synthesized a series of benzothiazole-derived hydrazones and assessed their anticancer activity through in vitro assays, demonstrating promising results against multiple cancer cell lines .

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